KN1022 Kinase Selectivity: >100-Fold Window Over EGFR Contrasts with Multi-Kinase PDGFR Inhibitors
KN1022 demonstrates >100-fold selectivity for PDGFRβ over EGFR, with an IC50 >100 μM for EGFR compared to 0.24 μM for β-PDGFR [1]. In contrast, the multi-kinase inhibitor sunitinib exhibits potent activity against VEGFR2 (IC50 80 nM) and PDGFRβ (IC50 2 nM), representing a selectivity window of only 40-fold between these two targets . Imatinib inhibits PDGFR with IC50 0.1–0.6 μM but also potently targets Bcr-Abl and c-Kit . This quantitative selectivity data positions KN1022 as a more focused tool for studies requiring isolated PDGFR pathway interrogation.
| Evidence Dimension | Kinase selectivity (PDGFRβ vs. EGFR / VEGFR2) |
|---|---|
| Target Compound Data | β-PDGFR IC50: 0.24 μM; EGFR IC50: >100 μM |
| Comparator Or Baseline | Sunitinib: PDGFRβ IC50 2 nM, VEGFR2 IC50 80 nM; Imatinib: PDGFR IC50 0.1–0.6 μM, Bcr-Abl IC50 0.025 μM |
| Quantified Difference | KN1022 EGFR/PDGFRβ selectivity ratio: >416; Sunitinib VEGFR2/PDGFRβ ratio: 40 |
| Conditions | Biochemical kinase inhibition assays using recombinant enzyme preparations |
Why This Matters
This >10-fold superior selectivity window minimizes confounding off-target kinase effects, critical for definitive PDGFR pathway dissection and reduces experimental variability in cellular assays.
- [1] Matsuno K, et al. J Med Chem. 2002;45(14):3057-3066. Table 4: Kinase selectivity profile of KN1022 and analogues. View Source
